1-{3'-(4-nitrophenyl)-2-phenyl-4-[4-(propan-2-yl)phenyl]-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl}ethanone
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Overview
Description
1-{3’-(4-nitrophenyl)-2-phenyl-4-[4-(propan-2-yl)phenyl]-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-yl}ethanone is a complex organic compound that features a unique spiro structure
Preparation Methods
The synthesis of 1-{3’-(4-nitrophenyl)-2-phenyl-4-[4-(propan-2-yl)phenyl]-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-yl}ethanone typically involves multiple steps. One common synthetic route includes the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction conditions often require refluxing in glacial acetic acid to achieve the desired product .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, especially at the nitrophenyl group.
Common reagents and conditions used in these reactions include glacial acetic acid for reflux conditions and phosphorus oxychloride for cyclization reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{3’-(4-nitrophenyl)-2-phenyl-4-[4-(propan-2-yl)phenyl]-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-yl}ethanone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Medicine: It is being explored for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 1-{3’-(4-nitrophenyl)-2-phenyl-4-[4-(propan-2-yl)phenyl]-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-yl}ethanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors involved in various biological pathways. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Compared to other similar compounds, 1-{3’-(4-nitrophenyl)-2-phenyl-4-[4-(propan-2-yl)phenyl]-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-yl}ethanone stands out due to its unique spiro structure and the presence of multiple functional groups. Similar compounds include:
These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture.
Properties
Molecular Formula |
C32H27N5O3S |
---|---|
Molecular Weight |
561.7 g/mol |
IUPAC Name |
1-[4-(4-nitrophenyl)-2'-phenyl-4'-(4-propan-2-ylphenyl)spiro[1,3,4-thiadiazole-5,1'-phthalazine]-2-yl]ethanone |
InChI |
InChI=1S/C32H27N5O3S/c1-21(2)23-13-15-24(16-14-23)30-28-11-7-8-12-29(28)32(35(33-30)25-9-5-4-6-10-25)36(34-31(41-32)22(3)38)26-17-19-27(20-18-26)37(39)40/h4-21H,1-3H3 |
InChI Key |
CMPOBWCZZJJMGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NN(C3(C4=CC=CC=C42)N(N=C(S3)C(=O)C)C5=CC=C(C=C5)[N+](=O)[O-])C6=CC=CC=C6 |
Origin of Product |
United States |
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